molecular formula C10H10BrN3S B13704300 2-Amino-5-(2-bromophenethyl)-1,3,4-thiadiazole

2-Amino-5-(2-bromophenethyl)-1,3,4-thiadiazole

Cat. No.: B13704300
M. Wt: 284.18 g/mol
InChI Key: PFSRFWZRTRRMBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-(2-bromophenethyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2-bromophenethyl)-1,3,4-thiadiazole typically involves the reaction of 2-bromophenethylamine with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2-bromophenethyl)-1,3,4-thiadiazole can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding phenethyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Phenethyl derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-5-(2-bromophenethyl)-1,3,4-thiadiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-bromophenethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer properties could be attributed to the induction of apoptosis or inhibition of cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-methylnicotinic acid
  • 2-Amino-5-methylbenzoic acid
  • 3-Amino-4-methylbenzoic acid
  • 4-Amino-3-methylbenzoic acid

Uniqueness

2-Amino-5-(2-bromophenethyl)-1,3,4-thiadiazole is unique due to the presence of the bromophenethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of new drugs and materials.

Properties

Molecular Formula

C10H10BrN3S

Molecular Weight

284.18 g/mol

IUPAC Name

5-[2-(2-bromophenyl)ethyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H10BrN3S/c11-8-4-2-1-3-7(8)5-6-9-13-14-10(12)15-9/h1-4H,5-6H2,(H2,12,14)

InChI Key

PFSRFWZRTRRMBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC2=NN=C(S2)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.